molecular formula C19H11N7O9 B11524687 4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide

4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide

Cat. No.: B11524687
M. Wt: 481.3 g/mol
InChI Key: SSKCJLYDLYYRAN-UHFFFAOYSA-N
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Description

4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide is a complex organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide typically involves multi-step organic reactions. The process may start with the nitration of aniline derivatives, followed by cyclization and further functionalization to introduce the nitro groups and the indazole ring. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate salts.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,6-dinitro-2H-indazole: A simpler indazole derivative with similar nitro groups.

    3-nitrophenyl derivatives: Compounds with similar aromatic nitro groups.

Uniqueness

4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H11N7O9

Molecular Weight

481.3 g/mol

IUPAC Name

1-hydroxy-4,6-dinitro-N,2-bis(3-nitrophenyl)indazol-3-imine

InChI

InChI=1S/C19H11N7O9/c27-22-16-9-15(25(32)33)10-17(26(34)35)18(16)19(20-11-3-1-5-13(7-11)23(28)29)21(22)12-4-2-6-14(8-12)24(30)31/h1-10,27H

InChI Key

SSKCJLYDLYYRAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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